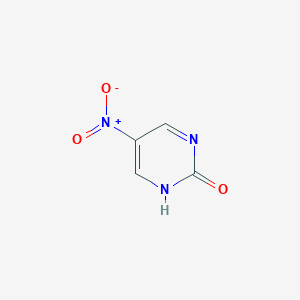

2-Hydroxy-5-nitropyrimidine

CAS No.: 3264-10-6

Cat. No.: VC2416818

Molecular Formula: C4H3N3O3

Molecular Weight: 141.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 3264-10-6 |

|---|---|

| Molecular Formula | C4H3N3O3 |

| Molecular Weight | 141.09 g/mol |

| IUPAC Name | 5-nitro-1H-pyrimidin-2-one |

| Standard InChI | InChI=1S/C4H3N3O3/c8-4-5-1-3(2-6-4)7(9)10/h1-2H,(H,5,6,8) |

| Standard InChI Key | ZNNRVSOVVLYQBV-UHFFFAOYSA-N |

| SMILES | C1=C(C=NC(=O)N1)[N+](=O)[O-] |

| Canonical SMILES | C1=C(C=NC(=O)N1)[N+](=O)[O-] |

Introduction

| Property | Value |

|---|---|

| Melting point | 188-191°C |

| Boiling point | 256.56°C (estimated) |

| Density | 1.5657 (estimated) |

| Refractive index | 1.4800 (estimated) |

| pKa | 8.06±0.10 (predicted) |

| Molecular weight | 140.1 |

| Molecular formula | C₅H₄N₂O₃ |

Solubility Characteristics

The compound exhibits selective solubility in various solvents, which is important for purification and reaction processes :

-

Soluble in hot water

-

Soluble in alkali solutions

-

Slightly soluble in DMSO

-

Very slightly soluble in methanol

-

Insoluble in most organic solvents

Synthesis Methods

One-Pot Synthesis Method

A novel one-pot synthesis method for 2-Hydroxy-5-nitropyridine has been developed, which offers significant advantages over traditional preparation methods. This approach uses 2-aminopyridine as the starting material and involves nitration followed by diazotization .

The specific reaction steps are as follows:

-

Addition of 2-aminopyridine to concentrated sulfuric acid at controlled temperature (10-20°C)

-

Addition of concentrated nitric acid with temperature maintenance at 40-50°C

-

Quenching of the reaction solution in water after nitration

-

Diazotization reaction using sodium nitrite aqueous solution at 0-10°C

-

Adjustment of acid concentration using ammonia water

This method has several technical advantages:

-

Simple post-treatment procedures

-

Elimination of the need to separately purify isomers generated by nitration

-

Continuous operation of nitration and diazotization reactions

-

Significant reduction in wastewater generation

The reaction equations and optimized conditions have been established with specific ratios:

-

Mass ratio of concentrated sulfuric acid to 2-aminopyridine: 8:1-10:1

-

Molar ratio of concentrated nitric acid to 2-aminopyridine: 0.9:1-1.0:1

-

Molar ratio of sodium nitrite to 2-aminopyridine: 1.5:1-1.7:1

Alternative Synthesis Route

An alternative synthesis route uses 2-nitroacetaldehyde dimethyl acetal as the starting material. In this process:

-

2-nitroacetaldehyde dimethyl acetal reacts with methyl acrylate in methylene chloride

-

Addition of ammonium chloride and ammonia water

-

Oxidation using hydrogen peroxide

-

Recovery of dichloromethane under reduced pressure

-

Filtration, washing, and drying to obtain 2-hydroxy-5-nitropyridine

This method has demonstrated high efficiency with yields of approximately 89.6% and product purity of 99.3% .

Industrial Applications

Pharmaceutical and Agrochemical Importance

2-Hydroxy-5-nitropyridine serves as a vital intermediate in the production of 2-chloro-5-nitropyridine, which is extensively used in pharmaceutical and agrochemical industries . The downstream applications include:

-

Antimalarial medications such as pyronaridine

-

Germicide production including cyprodinil bacteria amine

-

Various antibiotic formulations

Conversion to 2-Chloro-5-nitropyridine

The transformation of 2-hydroxy-5-nitropyridine to 2-chloro-5-nitropyridine represents a crucial step in many industrial processes. This conversion expands the utility of the compound, making it an essential building block for more complex molecules used in medicine and agriculture .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume